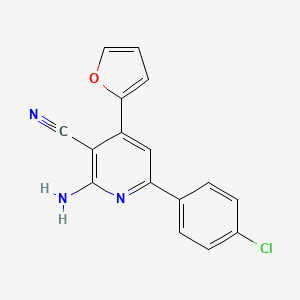
2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5FN2O3 and a molecular weight of 196.14 g/mol It is characterized by the presence of a fluoro group, a hydroxy group, a nitro group, and an acetonitrile group attached to a benzene ring
Preparation Methods
The synthesis of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluoro-4-hydroxybenzaldehyde followed by the conversion of the resulting nitro compound to the corresponding acetonitrile derivative. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Chemical Reactions Analysis
2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-fluoro-4-hydroxy-5-aminophenylacetonitrile.
Scientific Research Applications
2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and hydroxy groups also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Fluoro-4-hydroxy-5-nitrophenylacetonitrile can be compared with similar compounds such as:
2-Fluoro-4-hydroxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
2-Fluoro-4-hydroxy-5-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.
2-Fluoro-4-hydroxy-5-nitrophenylacetate: Similar structure but with an ester group instead of an acetonitrile group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H5FN2O3 |
|---|---|
Molecular Weight |
196.13 g/mol |
IUPAC Name |
2-(2-fluoro-4-hydroxy-5-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O3/c9-6-4-8(12)7(11(13)14)3-5(6)1-2-10/h3-4,12H,1H2 |
InChI Key |
SERPBXGAJXWWPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)F)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


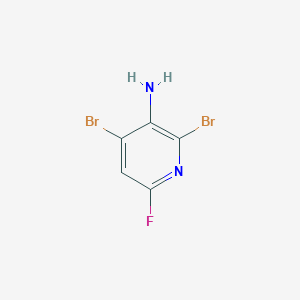
![2-{[6-(Trifluoromethyl)quinolin-4-yl]amino}ethanethiol](/img/structure/B12855739.png)
![[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-5-(2-chloroethyl)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12855740.png)
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
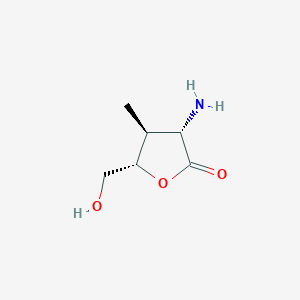
![3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)

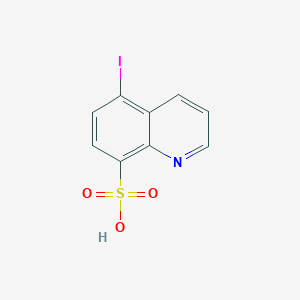
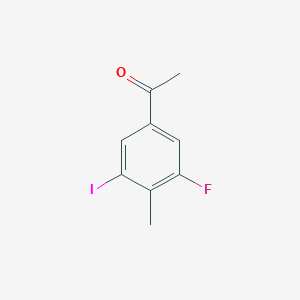
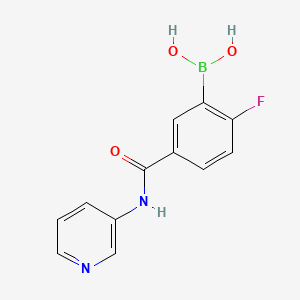
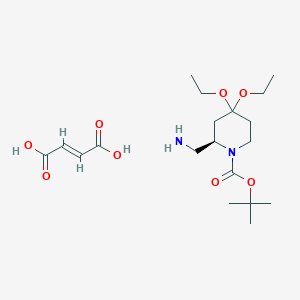
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)

